
Rimantadine
Overview
Description
Rimantadine is a synthetic antiviral drug that belongs to the adamantane class of compounds. It is primarily used to treat and prevent infections caused by the influenza A virus. This compound works by inhibiting the replication of the virus, thereby reducing the severity and duration of the illness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rimantadine can be synthesized through several methods. One common method involves the reaction of 1-adamantylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form this compound .
Industrial Production Methods
In industrial settings, this compound hydrochloride is often prepared using a mass balance method and quantitative nuclear magnetic resonance spectroscopy to ensure high purity. The process involves careful control of reaction conditions and purification steps to achieve a product with a purity of 99.7%±0.3% .
Chemical Reactions Analysis
Types of Reactions
Rimantadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Antiviral Activity
Overview of Efficacy Against Influenza A
Rimantadine is effective in both the prophylaxis and treatment of influenza A virus infections. Studies indicate that it can reduce the incidence of influenza A by approximately 85-90% in healthy adults when administered prophylactically. For treatment, this compound has been shown to decrease symptom duration by 1-3 days compared to placebo .
Resistance Concerns
While this compound is effective against many strains of influenza A, resistance has been documented, particularly following widespread use during outbreaks such as H1N1 in 2009. Resistance rates have varied significantly, with some studies reporting that up to 20% of strains may exhibit resistance .
Study | Population | Efficacy Rate | Resistance Rate |
---|---|---|---|
Cochrane Review (2014) | Children | 89% prevention | Low |
Clinical Trial (1995) | Adults | 85-90% prevention | Moderate |
Neurological Applications
Potential Benefits in Parkinson's Disease
Recent research has explored this compound's effects on motor symptoms in patients with Parkinson's disease. In a pilot study involving 14 participants, this compound showed a significant improvement in motor function, with 71% of patients reporting subjective benefits and measurable improvements in the Unified Parkinson's Disease Rating Scale scores . The findings suggest that this compound may have neuroprotective properties or enhance dopaminergic activity.
Study | Participants | Dosage | Motor Improvement (%) |
---|---|---|---|
Pilot Study (1999) | 14 PD patients | 100-300 mg/day | 20% improvement |
Metabolic Interactions
Enhancement of this compound Metabolism
A recent study indicated that resveratrol supplementation could enhance the metabolism of this compound, potentially reducing side effects while maintaining efficacy. This finding highlights the importance of understanding drug interactions and metabolic pathways in optimizing therapeutic outcomes .
Safety Profile
This compound is generally well-tolerated, with mild side effects primarily related to the gastrointestinal and central nervous systems. The incidence of adverse effects tends to increase with dosage, particularly among elderly patients .
Adverse Effect | Incidence (%) in Adults | Common Symptoms |
---|---|---|
CNS Effects | 4.9% - 12.5% | Dizziness, confusion |
GI Effects | 2.9% - 17.0% | Nausea, vomiting |
Case Studies
- Case Study on Influenza Prophylaxis
- Pilot Study on Parkinson's Disease
Mechanism of Action
Rimantadine exerts its antiviral effects by inhibiting the M2 ion channel protein of the influenza A virus. This inhibition prevents the uncoating of the viral RNA, thereby blocking the replication of the virus. The M2 protein is essential for the viral replication cycle, and its inhibition by this compound effectively halts the spread of the virus within the host .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative with similar antiviral properties.
Memantine: Primarily used in the treatment of Alzheimer’s disease, but shares structural similarities with rimantadine.
Other Adamantane Derivatives: Various other compounds in the adamantane class have been studied for their antiviral and therapeutic properties
Uniqueness of this compound
This compound is unique in its higher efficacy and lower side effect profile compared to amantadine. Its specific inhibition of the M2 ion channel protein makes it a valuable antiviral agent, particularly for influenza A infections .
Biological Activity
Rimantadine is an antiviral agent primarily used for the prevention and treatment of influenza A virus infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential applications beyond influenza treatment. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant research findings.
This compound inhibits the replication of the influenza A virus by targeting the M2 protein, which is integral to the viral uncoating process. The drug appears to exert its inhibitory effects early in the viral replicative cycle, preventing the release of viral RNA into host cells . This mechanism is crucial for its antiviral efficacy, particularly against influenza A strains.
Pharmacokinetics
This compound is well absorbed after oral administration, with over 90% of a dose absorbed within 3-6 hours. The drug's pharmacokinetic profile allows for once-daily dosing due to its elimination half-life ranging from 24.8 to 36.5 hours . Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Absorption | >90% in 3-6 hours |
Volume of Distribution | Not available |
Protein Binding | ~40% |
Metabolism | Extensive (liver) |
Elimination Half-life | 24.8 - 36.5 hours |
Efficacy in Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in both treatment and prophylaxis of influenza A. A notable study indicated that this compound reduced the incidence of influenza A infections significantly compared to placebo, with a reduction from 31.7% in the placebo group to just 2.9% in those receiving this compound .
Summary of Clinical Findings
- Prophylaxis: this compound has shown effectiveness in preventing influenza A infections, particularly in children within family settings.
- Treatment: In treatment trials, this compound reduced the duration of fever and symptoms associated with influenza A infections compared to placebo .
Case Studies
- Hepatitis C Combination Therapy : Recent studies have explored this compound's potential beyond influenza, particularly its effects on hepatitis C virus (HCV). The HepRiACT trial aims to evaluate this compound's antiviral effects when combined with standard therapies like pegylated interferon and ribavirin. Preliminary findings suggest that this compound may inhibit HCV replication by targeting similar mechanisms as it does in influenza A .
- Synergistic Effects with Neuraminidase Inhibitors : Research has shown that combining this compound with neuraminidase inhibitors (e.g., oseltamivir) can produce synergistic antiviral effects against influenza viruses. This combination therapy enhances overall antiviral efficacy, potentially improving treatment outcomes .
Adverse Effects
While generally well tolerated, this compound can cause gastrointestinal and central nervous system (CNS) side effects. In clinical trials, CNS-related adverse effects occurred in approximately 3.2% of children and up to 12.5% in elderly patients at higher doses . The incidence of adverse effects is lower compared to amantadine, making this compound a preferred option for certain patient populations.
Resistance Patterns
Resistance to this compound has been documented, particularly among certain strains of influenza A virus. Monitoring for resistance is critical as it impacts treatment efficacy during outbreaks . The emergence of resistant strains necessitates ongoing surveillance and potential adjustments in antiviral strategies.
Properties
IUPAC Name |
1-(1-adamantyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHPRBFMUDMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023561 | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity). | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13392-28-4, 117857-51-9 | |
Record name | Rimantadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rimantadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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